molecular formula C12H12S2 B158498 2,6-Bis-(methylthio)naphthalene CAS No. 10075-77-1

2,6-Bis-(methylthio)naphthalene

Cat. No.: B158498
CAS No.: 10075-77-1
M. Wt: 220.4 g/mol
InChI Key: KRDUPYZJDYFJOC-UHFFFAOYSA-N
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Description

2,6-Bis-(methylthio)naphthalene is an organic compound with the molecular formula C₁₂H₁₂S₂ It is a derivative of naphthalene, where two hydrogen atoms at the 2 and 6 positions are replaced by methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis-(methylthio)naphthalene can be synthesized through a series of chemical reactions. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds. The process involves the coupling of 2,6-dibromonaphthalene with methylthioboronic acid under specific conditions .

Industrial Production Methods

In industrial settings, the production of naphthalene, 2,6-bis(methylthio)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-(methylthio)naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield hydrocarbons.

Scientific Research Applications

2,6-Bis-(methylthio)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which naphthalene, 2,6-bis(methylthio)- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context and the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 2,6-bis(trimethylsilylethynyl)-: A derivative with trimethylsilylethynyl groups instead of methylthio groups.

    Naphthalene, 2,6-bis(phenylthio)-: A derivative with phenylthio groups instead of methylthio groups.

Uniqueness

2,6-Bis-(methylthio)naphthalene is unique due to its specific substitution pattern and the presence of methylthio groups. These groups impart distinct chemical properties, such as increased reactivity and potential for forming specific types of chemical bonds .

Properties

IUPAC Name

2,6-bis(methylsulfanyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDUPYZJDYFJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143490
Record name Naphthalene, 2,6-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-77-1
Record name Naphthalene, 2,6-bis(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2,6-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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